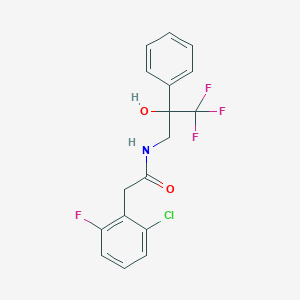

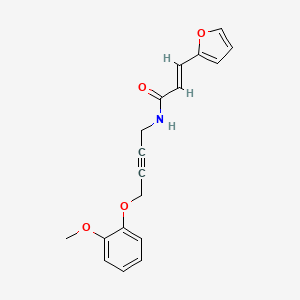

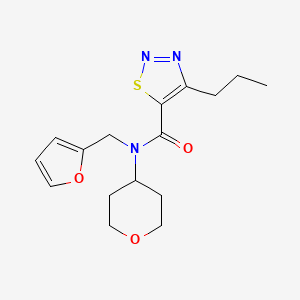

(E)-3-(furan-2-yl)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-3-(furan-2-yl)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and industry. This compound is a derivative of acrylamide, which is a widely used chemical in the production of polymers and other materials.

Aplicaciones Científicas De Investigación

Cyclization Reactions

(E)-3-(furan-2-yl)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acrylamide is involved in various cyclization reactions. In one study, similar compounds, specifically alkyl E-3-(furyl)-3-(diethoxyphosphoryl)acrylates, showed the ability to undergo intramolecular cyclization, forming compounds like dihydrothiopyrano[3,4-b]furans, depending on the substituents in the furan ring (Pevzner, 2021).

Food Chemistry

In the context of food chemistry, acrylamide and furan compounds like (E)-3-(furan-2-yl)-acrylamide are significant. Their formation in heat-treated foods, and potential toxicity, has led to extensive research. Studies explore their metabolism, toxicity, and methods to reduce their levels in food (Anese et al., 2013).

Biocatalysis

The compound has been utilized in biocatalytic processes. For example, marine and terrestrial fungi were used for the enantioselective ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide to produce chiral compounds (Jimenez et al., 2019).

Cytotoxic Agents

Another area of interest is the development of cytotoxic agents. A study synthesized focused compound libraries of 2-phenylacrylamides, which includes analogs of (E)-3-(furan-2-yl)-acrylamide, demonstrating broad spectrum growth inhibition in cancer cell lines (Tarleton et al., 2013).

Polymer Chemistry

In polymer chemistry, derivatives of acrylamides, including (E)-3-(furan-2-yl)-acrylamides, are used in synthesizing various polymers with specific properties. For instance, derivatives of poly(meth)acrylamides with pendent cyclic orthoester groups have been studied for their aqueous solution properties and pH-dependent hydrolysis behaviors (Du et al., 2010).

Antiviral Research

Interestingly, a specific compound, (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl) acrylamide, was found to suppress the enzymatic activities of SARS coronavirus helicase, indicating potential antiviral applications (Lee et al., 2017).

Corrosion Inhibition

Acrylamide derivatives are also explored as corrosion inhibitors. A study investigated the corrosion inhibition of copper in nitric acid solutions using synthetic acrylamide derivatives (Abu-Rayyan et al., 2022).

Cell Mechanobiology

In cell mechanobiology research, polyacrylamide, a polymer derived from acrylamide, is used as a substrate for protein patterning, influencing cell behavior (Poellmann & Wagoner Johnson, 2013).

Gas Hydrate Prevention

Polyacrylamide and its derivatives are studied for their effects on preventing gas hydrate formation, crucial in natural gas engineering (Rostami Khodaverdiloo et al., 2016).

Solar Cells

In the field of renewable energy, phenothiazine derivatives with furan linkers, related to (E)-3-(furan-2-yl)-acrylamide, have been used in dye-sensitized solar cells, showing improved performance (Se Hun Kim et al., 2011).

Neuroprotection

Studies also indicate the potential of polyphenols like epigallocatechin-3-gallate to attenuate cerebral cortex damage induced by acrylamide in rats, suggesting neuroprotective effects (He et al., 2017).

Propiedades

IUPAC Name |

(E)-3-(furan-2-yl)-N-[4-(2-methoxyphenoxy)but-2-ynyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c1-21-16-8-2-3-9-17(16)23-13-5-4-12-19-18(20)11-10-15-7-6-14-22-15/h2-3,6-11,14H,12-13H2,1H3,(H,19,20)/b11-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSKCTMHMUWARMS-ZHACJKMWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC#CCNC(=O)C=CC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1OCC#CCNC(=O)/C=C/C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(furan-2-yl)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acrylamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

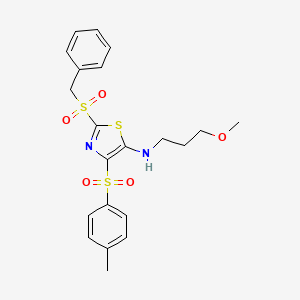

![[3,6-diamino-5-(4-phenyl-1,3-thiazol-2-yl)spiro[5H-thieno[2,3-b]pyridine-4,1'-cyclohexane]-2-yl]-(4-methoxyphenyl)methanone](/img/structure/B2917006.png)

![Methyl 4-{4-[(4-methylphenyl)sulfonyl]piperazino}-3-nitrobenzenecarboxylate](/img/structure/B2917016.png)

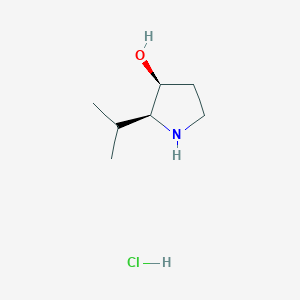

![2-{[6-(Trifluoromethyl)pyridin-2-yl]amino}cyclobutan-1-ol](/img/structure/B2917017.png)